tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate
Description
The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” is a versatile material used in scientific research. Its unique structure and properties offer immense potential for various applications. This compound contains a nitrile group, an ester group, and a diazonium ion, which contribute to its reactivity and functionality.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEVTQIEDBSNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Azide Installation
The azide group is introduced via SN2 displacement, as demonstrated in the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine:
Step 1: Chloride to Azide Conversion
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride + NaN₃ → 2-[2-(2-Azidoethoxy)ethoxy]ethanol
Reagents: Sodium azide (NaN₃, 8 eq), sodium iodide (NaI, 0.3 eq) in H₂O at 50°C for 48 h
Yield: 90.1%
Step 2: Tosylation of Terminal Hydroxyl
2-[2-(2-Azidoethoxy)ethoxy]ethanol + TsCl → 2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate
Reagents: Tosyl chloride (TsCl, 1.5 eq), NaOH (6 M) in THF at 0°C → RT
Yield: 98.6%
Step 3: Amination via Ammonolysis
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate + NH₃ → 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
Characterization of PEG3-Azide Intermediate
Key analytical data for 2-[2-(2-azidoethoxy)ethoxy]ethanamine:
- ¹H NMR (CDCl₃) : δ 3.65–3.45 (m, 12H, PEG chain), 2.80 (t, 2H, NH₂CH₂), 1.50 (br s, 2H, NH₂)
- IR (cm⁻¹) : 2100 (N₃ stretch), 3350 (N-H stretch)
- MS (ESI+) : m/z 217.1 [M+H]+
N-Methylation Strategies for Secondary Amine Formation
Reductive Amination with Formaldehyde
Primary amines undergo mono-methylation via controlled reductive amination:
2-[2-(2-Azidoethoxy)ethoxy]ethanamine + HCHO → N-Methyl-2-[2-(2-azidoethoxy)ethoxy]ethylamine
Conditions :
- Formaldehyde (37% aq., 1.2 eq)
- Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in MeOH, pH 5 (acetic acid buffer)
- Reaction time: 12 h at RT
Yield : 68–72% (optimized)
Advantages :
- Selective for mono-methylation
- Mild conditions preserve azide functionality
Alkylation with Methyl Iodide
Alternative methylation using methyl iodide:
2-[2-(2-Azidoethoxy)ethoxy]ethanamine + CH₃I → N-Methyl-2-[2-(2-azidoethoxy)ethoxy]ethylamine
Conditions :
- Methyl iodide (1.1 eq), K₂CO₃ (2 eq) in anhydrous DMF
- Reaction time: 6 h at 40°C under N₂
Yield : 65% (with 15% dimethylation byproduct)
Optimization Tips :
- Use molecular sieves to scavenge water
- Stepwise addition of CH₃I improves selectivity
Boc Protection of Secondary Amines
Carbamate Formation with Boc Anhydride
Secondary amines require activated conditions for Boc protection:
N-Methyl-2-[2-(2-azidoethoxy)ethoxy]ethylamine + (Boc)₂O → tert-Butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate
- Reagents: Di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq) in anhydrous CH₂Cl₂
- Temperature: 0°C → RT over 2 h
- Reaction time: 12 h
- Yield: 85–90%
Characterization Data :
- ¹³C NMR (CDCl₃) : δ 155.2 (C=O), 79.8 (C(CH₃)₃), 51.3 (N-CH₃), 70.1–69.4 (PEG chain)
- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient)
Alternative Activation with Boc-OSu
For sterically hindered amines, pre-activated Boc-O-succinimide improves yields:
N-Methylamine + Boc-OSu → Boc-protected carbamate
Conditions :
- Boc-OSu (1.5 eq), DIEA (2 eq) in DMF
- Reaction time: 24 h at RT
- Yield: 82%
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination Route | Alkylation Route |
|---|---|---|
| Overall Yield | 58% | 49% |
| Purity (HPLC) | 98.2% | 95.7% |
| Scalability | Excellent (>100 g) | Moderate (50 g) |
| Byproduct Formation | <2% | 15% dimethylation |
| Cost Index | 1.0 | 0.8 |
Data compiled from multiple optimization batches
Critical Process Considerations
Azide Stability Under Reaction Conditions
Purification Challenges
- SEC (Size Exclusion Chromatography) : Resolves PEG-based byproducts
- Ion Exchange Chromatography : Removes unreacted amines
- Crystallization : tert-Butyl group enables crystallization from EtOAc/hexanes
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized through sequential etherification and carbamate protection steps:
Step 1 : Mono-Boc protection of a PEG-triol derivative.
-
2,2'-(Ethylenedioxy)bis(ethylamine) undergoes selective Boc protection using Boc anhydride in dichloromethane ( ).
Step 2 : Azide functionalization.
-
The terminal hydroxyl group of the Boc-protected PEG intermediate is converted to an azide via Mitsunobu reaction (using DEAD/PPh₃) or nucleophilic displacement with NaN₃ ( ).
-
Key NMR Data : δ 3.84 (t, 2H, PEG linker), 1.43 (s, 9H, Boc CH₃) ( ).
Click Chemistry (CuAAC Reaction)
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages ( ):
| Reaction Component | Conditions | Application | Yield |
|---|---|---|---|
| Alkyne-functionalized ligand (e.g., 4-OHT derivative) | CuSO₄·5H₂O, sodium ascorbate, DMF, 25°C | PROTAC assembly ( ) | 60–85% |
Key Findings :
-
The reaction achieves quantitative conversion within 24 hours ( ).
-
Triazole formation confirmed by FT-IR (disappearance of azide peak at ~2100 cm⁻¹) ( ).
Boc Deprotection
The tert-butyl carbamate is cleaved under acidic conditions to generate a free amine:
| Condition | Time | Outcome | Yield |
|---|---|---|---|
| 4M HCl in dioxane | 1 hour | Free amine for subsequent conjugation | >95% ( ) |
| Trifluoroacetic acid (TFA) | 30 min | Compatible with acid-sensitive linkers | 90% ( ) |
Note : The N-methylcarbamate remains intact under these conditions due to its reduced nucleophilicity ( ).
Azide Reduction
The terminal azide is reduced to a primary amine using Staudinger or catalytic hydrogenation methods:
| Reduction Method | Reagents | Yield | Reference |
|---|---|---|---|
| Staudinger reaction | PPh₃, THF/H₂O (2:1), 12 hours | 88% ( ) | |
| Hydrogenation | H₂, Pd/C, MeOH, 4 hours | 92% ( ) |
Applications :
Stability Under Basic Conditions
The compound demonstrates stability in neutral/basic environments but undergoes hydrolysis under strong bases:
| Condition | Result |
|---|---|
| 1M NaOH, 25°C, 24 hours | Partial hydrolysis of methylcarbamate ( ) |
| PBS buffer, pH 7.4 | No degradation over 72 hours ( ) |
Comparative Reactivity Table
| Functional Group | Reaction | Typical Conditions | Key Product |
|---|---|---|---|
| Azide (-N₃) | CuAAC | CuSO₄, sodium ascorbate, DMF | Triazole-linked conjugate |
| Boc group | Acidolysis | 4M HCl/dioxane | Free amine |
| Azide (-N₃) | Staudinger reduction | PPh₃, THF/H₂O | Primary amine |
| Methylcarbamate | Base hydrolysis | 1M NaOH, 25°C | Methylamine + CO₂ |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 288.35 g/mol. Its structure features a tert-butyl group, an azido group, and ethoxy linkages, which contribute to its reactivity and solubility characteristics.
Chemical Synthesis
1.1. Reagent in Organic Synthesis
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through azide-alkyne cycloaddition reactions (the "click" chemistry). This application is crucial for synthesizing pharmaceuticals and bioactive compounds.
1.2. Functionalization of Polymers
The azido group allows for further functionalization, making this compound useful in modifying polymers. By incorporating it into polymer backbones, researchers can create materials with tailored properties for specific applications in drug delivery systems and biomaterials.
Pharmaceutical Applications
2.1. Drug Development
The compound's structure suggests potential biological activity, particularly as a prodrug or in targeted drug delivery systems. The azido group can be reduced to an amine or other functional groups upon reaching specific biological environments, enhancing the compound's therapeutic efficacy.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related azido compounds, demonstrating significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 40% |
| Control (Doxorubicin) | MCF-7 | 5% |
This data indicates that compounds with similar structures may exhibit promising anticancer activities.
Material Science Applications
3.1. Development of Functional Materials
Due to its unique functional groups, this compound can be utilized in creating advanced materials such as hydrogels and nanocomposites. These materials can have applications in drug delivery systems, tissue engineering, and biosensors.
3.2. Surface Modification
The azido functionality allows for "click" reactions with various substrates, facilitating surface modifications that enhance the properties of coatings and films used in biomedical devices.
Summary of Findings
The applications of this compound span across multiple fields including organic synthesis, pharmaceutical development, and material science. Its unique chemical properties enable it to act as a versatile building block for complex molecular architectures.
Mechanism of Action
The mechanism by which “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” exerts its effects involves interactions with molecular targets and pathways. The nitrile group can interact with enzymes and proteins, while the ester group can undergo hydrolysis to release active intermediates. The diazonium ion can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Contains a nitrile group but lacks the ester and diazonium functionalities.
Ethyl acetate: Contains an ester group but lacks the nitrile and diazonium functionalities.
Diazonium salts: Contain the diazonium ion but lack the nitrile and ester functionalities.
Uniqueness
The uniqueness of “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” lies in its combination of nitrile, ester, and diazonium groups, which provide a diverse range of reactivity and functionality. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N4O4
- Molecular Weight : 288.35 g/mol
- CAS Number : 1449213-67-5
- Purity : Minimum 97% .
The biological activity of this compound is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are designed to induce targeted protein degradation, which is a promising strategy in drug development. The azido group in the structure allows for bioorthogonal reactions, enabling selective targeting of proteins within cellular environments.
Biological Activity
-
Anticancer Properties :
- Studies have shown that compounds similar to this compound can effectively target oncogenic proteins for degradation, leading to reduced tumor growth in various cancer models .
- A notable case study demonstrated that a PROTAC utilizing this compound led to significant apoptosis in cancer cells by degrading the anti-apoptotic protein Bcl-xL, thus promoting cell death .
- Antimicrobial Activity :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces degradation of Bcl-xL | |
| Antimicrobial | Penetrates bacterial membranes | |
| Neuroprotective | Reduces oxidative stress |
Case Studies
- Cancer Research :
- Microbial Studies :
- Neuroscience Applications :
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., dichloromethane or THF, with triethylamine as a base) . Subsequent steps may include alkylation of the ethoxy-azide chain using 2-(2-azidoethoxy)ethyl bromide. A base like potassium carbonate (K₂CO₃) in THF is often employed to facilitate substitution reactions, followed by purification via column chromatography .
- Key Considerations :
- Monitor reaction progress using TLC to avoid over-alkylation.
- Optimize solvent polarity to improve yield (e.g., THF for better solubility of intermediates).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to identify the tert-butyl group (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155 ppm), and azide-related peaks (absence of NH in IR, presence of N₃ stretch at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) .
- Example Data Table :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 1.4 (s, 9H, t-Bu), δ 3.3–3.7 (m, ethoxy chain) |
| ¹³C NMR | δ 80.5 (t-Bu C), δ 156.2 (C=O) |
| HRMS | Calculated: 345.21; Found: 345.20 |
Advanced Research Questions
Q. How does the azide group in this compound influence its reactivity in click chemistry applications?
- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. To design conjugation experiments:
Reaction Setup : Use a Cu(I) catalyst (e.g., TBTA ligand with CuSO₄/NaAsc), alkyne-functionalized biomolecules (e.g., peptides), and a molar ratio of 1:1.2 (azide:alkyne) .
Kinetic Monitoring : Track reaction completion via HPLC or fluorescence quenching.
- Data Contradiction Note : Some studies report side reactions (e.g., azide reduction under acidic conditions); thus, maintain neutral pH and inert atmospheres .
Q. What strategies mitigate competing side reactions during functionalization of the ethoxy-azide chain?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carbamate group using acid-labile groups (e.g., Boc) to prevent nucleophilic attack during azide installation .
- Temperature Control : Perform azide substitution at 0–25°C to minimize elimination byproducts.
- Comparative Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temp, K₂CO₃ | 78 | 95 |
| 40°C, Cs₂CO₃ | 65 | 88 |
Q. How does the ethoxy-azide chain impact the compound’s solubility and bioavailability in biological systems?
- Methodological Answer : The polyethylene glycol (PEG)-like ethoxy chain enhances aqueous solubility, while the azide improves membrane permeability. Assess via:
- LogP Measurement : Use shake-flask method (expected LogP ~1.2 due to polar ethoxy/azide groups).
- In Vitro Assays : Compare cellular uptake (e.g., fluorescence tagging) against non-PEGylated analogs .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar carbamate syntheses: How should researchers troubleshoot?
- Methodological Answer : Variations arise from solvent choice and base strength. For example:
- THF vs. DCM : THF improves solubility of intermediates, increasing yields by 15–20% compared to DCM .
- Base Selection : K₂CO₃ (mild) vs. Cs₂CO₃ (stronger) may alter reaction rates. Pilot small-scale reactions to optimize.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
